molecular formula C14H18O2 B105587 3-Methylphenyl cyclohexanecarboxylate CAS No. 18731-59-4

3-Methylphenyl cyclohexanecarboxylate

Cat. No.: B105587
CAS No.: 18731-59-4
M. Wt: 218.29 g/mol
InChI Key: WSOGYYKXYMIDJU-UHFFFAOYSA-N
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Description

3-Methylphenyl cyclohexanecarboxylate is an ester derivative of cyclohexanecarboxylic acid, where the hydroxyl group of the acid is replaced by a 3-methylphenoxy group. Cyclohexanecarboxylate esters are widely studied for their roles in pharmaceutical synthesis, metabolic pathways, and industrial applications. For example, cyclohexanecarboxylate derivatives are intermediates in sterol synthesis inhibitors (e.g., 3β,26-bis(cyclohexanecarboxylate) in ) and are used in the preparation of bioactive molecules like pyrrolotriazolopyrazine derivatives . The 3-methylphenyl substituent likely enhances lipophilicity compared to alkyl esters, influencing solubility, bioavailability, and metabolic stability.

Properties

CAS No.

18731-59-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(3-methylphenyl) cyclohexanecarboxylate

InChI

InChI=1S/C14H18O2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3

InChI Key

WSOGYYKXYMIDJU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2CCCCC2

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2CCCCC2

Other CAS No.

18731-59-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-methylphenyl cyclohexanecarboxylate with structurally related esters, highlighting key differences in molecular weight, boiling points, and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituent Source
Methyl cyclohexanecarboxylate C₈H₁₄O₂ 142.20 183 Methyl group
Ethyl 4-((pyrrolotriazolopyrazinyl)methylamino)cyclohexanecarboxylate C₂₀H₂₅N₅O₂ 375.45 N/A Pyrrolotriazolopyrazine
Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate C₉H₁₁F₃O₃ 224.18 N/A Trifluoromethyl, ketone
This compound* C₁₄H₁₈O₂ 218.29 (estimated) ~200–220 (predicted) 3-Methylphenyl -

*Note: Predicted values are based on analog data from .

  • Trifluoromethyl and ketone groups (e.g., in ) introduce electronegative moieties, altering reactivity and metabolic stability.

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